molecular formula C21H32N2O3 B1396348 Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate CAS No. 1306739-43-4

Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate

Cat. No. B1396348
CAS RN: 1306739-43-4
M. Wt: 360.5 g/mol
InChI Key: RSKGYBOMPHCYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate is a chemical compound with the molecular formula C21H32N2O3 . It has a molecular weight of 360.49 Da .

Scientific Research Applications

Synthesis and Application in Protecting Groups

Tert-butyl carbamate derivatives, including the tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate, have been extensively studied for their role in the synthesis of various organic compounds. A notable application is in the introduction of Boc protecting groups to amines. Rao et al. (2017) describe a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids, which offers better stability and yield compared to existing methods (Rao et al., 2017).

Metalation and Electrophile Reactions

Sieburth et al. (1996) explored the metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives. Their study reveals the efficiency of metalation and subsequent reaction with various electrophiles, highlighting the chemical versatility of such compounds (Sieburth et al., 1996).

Applications in Diels-Alder Reactions

Another application area is in Diels-Alder reactions. Padwa et al. (2003) demonstrated the use of tert-butyl carbamate derivatives in preparing amido substituted furans, which play a crucial role in these reactions (Padwa et al., 2003).

Hydrogen and Halogen Bonding Studies

The compound's potential for hydrogen and halogen bonding has been examined. Baillargeon et al. (2017) studied isomorphous crystal structures of tert-butyl carbamate derivatives, revealing insights into simultaneous hydrogen and halogen bonds involving the carbonyl group (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

A study by Amirani Poor et al. (2018) on the synthesis of gabapentin-based compounds highlighted the role of tert-butyl carbamate derivatives in forming biologically active heterocyclic compounds. Their research underscores the importance of these compounds in medicinal chemistry (Amirani Poor et al., 2018).

properties

IUPAC Name

tert-butyl N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20(2,3)26-19(24)22-18-9-14-25-21(15-18)10-12-23(13-11-21)16-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKGYBOMPHCYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.